BIBN4096 is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor []. It is a dipeptide-like compound, originally discovered through high-throughput screening []. BIBN4096 represents a novel approach to treating migraine headaches by targeting the release of CGRP, believed to play a causative role in migraine pathophysiology [].
The synthesis of BIBN4096 is described in detail in several patents and involves multiple steps. Unfortunately, the provided abstracts do not outline the specific synthesis process. A general overview suggests the process utilizes dipeptide-like building blocks and involves a lead optimization process to enhance potency [].
BIBN4096 acts as a competitive antagonist at the CGRP receptor []. It binds to the receptor, preventing CGRP from binding and activating downstream signaling pathways []. This inhibition of CGRP activity is thought to be the primary mechanism by which BIBN4096 alleviates migraine headaches [].
BIBN4096 has shown promising results in clinical trials for the acute treatment of migraine headaches []. Intravenous administration of BIBN4096 effectively reduces migraine symptoms, validating the hypothesis that CGRP plays a significant role in migraine pathophysiology [].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3